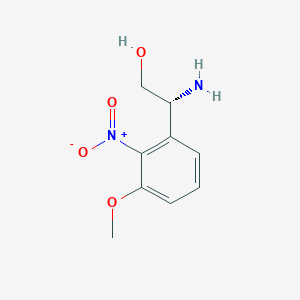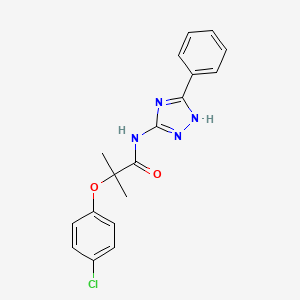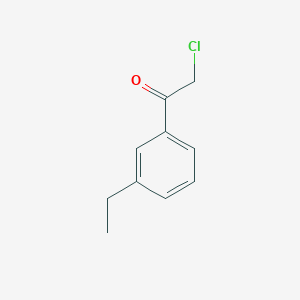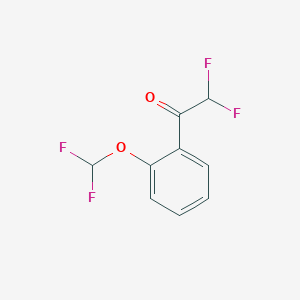![molecular formula C8H12F3N B13586500 8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)
8-(Trifluoromethyl)-6-azaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)-6-azaspiro[34]octane is a unique compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-6-azaspiro[3One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs photoredox catalysis, where visible light and a photoredox catalyst facilitate the formation of the trifluoromethyl radical, which then reacts with the spirocyclic precursor .
Industrial Production Methods: Industrial production of this compound may involve large-scale photoredox catalysis setups, ensuring efficient and high-yield synthesis. The use of continuous flow reactors can enhance the scalability and reproducibility of the process, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Trifluoromethyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to the formation of different spirocyclic derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Trifluoromethyl ketones.
Reduction: Reduced spirocyclic derivatives.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Applications De Recherche Scientifique
8-(Trifluoromethyl)-6-azaspiro[3.4]octane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-(Trifluoromethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes . This interaction can modulate various biological processes, leading to therapeutic effects in medical applications.
Comparaison Avec Des Composés Similaires
Spiroindole and Spirooxindole Scaffolds: These compounds share the spirocyclic structure but differ in their functional groups and biological activities.
Trifluoromethyl-Containing Compounds: Compounds like trifluoromethyl ketones and trifluoromethylated aromatic compounds exhibit similar chemical properties but differ in their structural frameworks and applications.
Uniqueness: 8-(Trifluoromethyl)-6-azaspiro[3.4]octane stands out due to its combination of a spirocyclic structure and a trifluoromethyl group, which imparts unique chemical and biological properties. This combination enhances its potential for diverse applications in pharmaceuticals, agrochemicals, and materials science.
Propriétés
Formule moléculaire |
C8H12F3N |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
8-(trifluoromethyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H12F3N/c9-8(10,11)6-4-12-5-7(6)2-1-3-7/h6,12H,1-5H2 |
Clé InChI |
WLLRPXQAAVSAQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CNCC2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride](/img/structure/B13586424.png)


![4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamidehydrochloride](/img/structure/B13586444.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13586452.png)


![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)


![3,5-dibromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13586488.png)


